

Technical Deep Dive: 3-Boronobenzothioamide

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Compound of Interest

Compound Name: 3-Boronobenzothioamide

CAS No.: 850568-10-4

Cat. No.: B1519699

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Executive Summary

3-Boronobenzothioamide (IUPAC: (3-carbamothioylphenyl)boronic acid) represents a specialized bifunctional scaffold in medicinal chemistry and materials science.[1] It integrates a thioamide moiety—a robust isostere of the amide bond with enhanced lipophilicity—and a boronic acid group, known for its reversible covalent interactions with diols and Lewis basic nucleophiles.

This guide details the molecular architecture, synthetic pathways, and reactivity profile of **3-boronobenzothioamide**, designed for researchers optimizing protease inhibitors or developing boron neutron capture therapy (BNCT) agents.

Molecular Architecture & Electronic Properties[1]

The molecule consists of a benzene ring meta-substituted with a thioamide group () and a boronic acid group (

).[1] This meta-substitution pattern is critical, as it electronically decouples the two functional groups more effectively than ortho- or para-substitution, preserving the distinct reactivity of each.

Structural Components[2][3][4][5][6][7][8][9][10][11]

- Thioamide Group (

) : Unlike its oxygen counterpart (amide), the thioamide features a sulfur atom with a larger van der Waals radius (

vs

for O) and lower electronegativity. This results in a stronger resonance contribution from the zwitterionic form (

), increasing the barrier to rotation around the C-N bond and enhancing planarity.

- Boronic Acid Group (

) : The boron atom possesses an empty p-orbital, rendering it a Lewis acid.[1] In physiological pH (7.4), it exists in equilibrium between its neutral trigonal planar form (

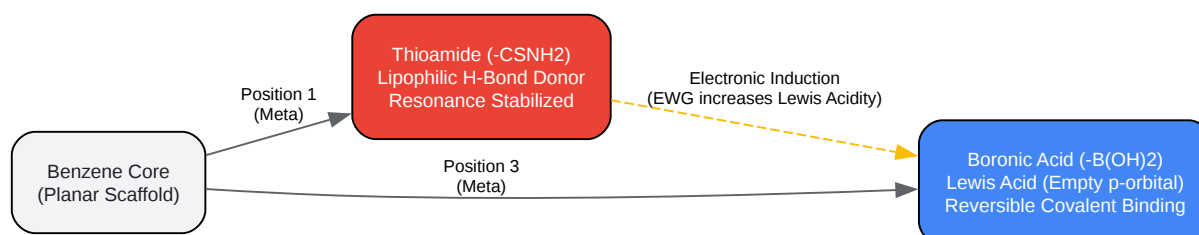
) and its anionic tetrahedral form (

) upon binding hydroxide or other nucleophiles.

Electronic Synergy

The electron-withdrawing nature of the thioamide (via induction) slightly increases the Lewis acidity of the boronic acid compared to phenylboronic acid, potentially lowering its

from the typical ~8.8 to ~8.5, thereby enhancing its affinity for active site serine or threonine residues in enzymes at physiological pH.



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Figure 1: Structural connectivity and electronic interplay between functional groups in **3-boronobenzothioamide**.

Physicochemical Data Profile

| Property | Value / Description | Note |
|-------------------|---|---|
| IUPAC Name | (3-carbamothioylphenyl)boronic acid | |
| Molecular Formula | | |
| Molecular Weight | 181.02 g/mol | |
| MDL Number | MFC06659873 | Unique Identifier |
| Physical State | Solid (Powder) | Hygroscopic |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility (neutral form) |
| Acidity () | ~8.5 - 9.0 (Boronic acid) | Estimated based on meta-EWG effect |
| Stability | Sensitive to dehydration (boroxine formation) | Store under inert atmosphere |

Synthetic Methodology

The synthesis of **3-boronobenzothioamide** typically proceeds via the thionation of its amide precursor.^[1] Direct thionation of boronic acids requires careful control to prevent polymerization or deboronation.^[1]

Protocol: Thionation via Lawesson's Reagent

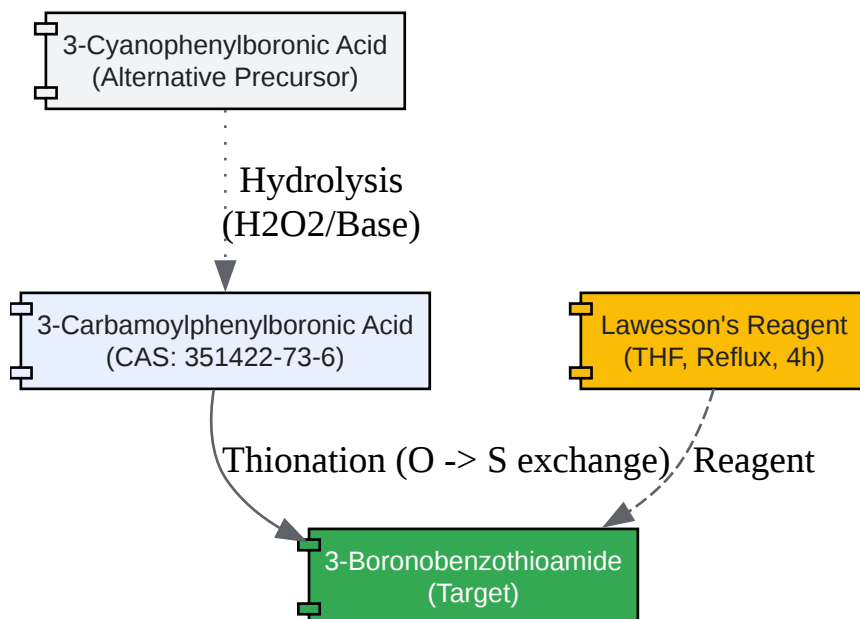
Precursor: 3-Aminocarbonylphenylboronic acid (CAS: 351422-73-6).^{[1][2]}

- Protection (Optional but Recommended): Convert the boronic acid to a pinacol ester to prevent interference with the thionating agent.^[1]

- Thionation: React the amide with Lawesson's Reagent (LR) in anhydrous THF or Toluene.[1]
- Deprotection: Hydrolyze the pinacol ester (if used) using oxidative cleavage () or transesterification.[1]

Step-by-Step Workflow

- Setup: Charge a flame-dried flask with 3-carbamoylphenylboronic acid (1.0 eq) and Lawesson's Reagent (0.6 eq).
- Solvent: Add anhydrous THF (0.2 M concentration).
- Reaction: Reflux at 66°C for 2-4 hours under Argon. Monitor by TLC (Thioamides are less polar than amides).[1]
- Workup: Cool to RT. Remove solvent in vacuo.[1]
- Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
 - Note: If using the free boronic acid, avoid basic workup to prevent boronate salt formation.



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Figure 2: Synthetic pathway focusing on the thionation of the amide precursor.

Reactivity & Applications

Protease Inhibition (Mechanism of Action)

3-Boronobenzothioamide acts as a serine protease inhibitor.[1]

- Warhead 1 (Boron): The boron atom forms a reversible covalent bond with the active site serine hydroxyl group, forming a tetrahedral boronate adduct that mimics the transition state of peptide hydrolysis.
- Warhead 2 (Thioamide): The thioamide enhances binding affinity through stronger hydrophobic interactions within the enzyme pocket compared to an amide, while resisting enzymatic cleavage.

Boron Neutron Capture Therapy (BNCT)

As a low-molecular-weight boron carrier, this compound can be derivatized to target tumor cells.[1] The thioamide sulfur provides a "handle" for further conjugation to liposomes or nanoparticles via Au-S bonding or alkylation.[1]

Suzuki-Miyaura Coupling

The boronic acid moiety remains active for Pd-catalyzed cross-coupling reactions.[1] The thioamide group is generally tolerated in Suzuki conditions, provided strong bases are used carefully to avoid hydrolysis of the thioamide back to the amide.

References

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